

An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos

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Compound of Interest

Compound Name: *Bromofenofos*

Cat. No.: *B1208025*

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Bromofenofos is a veterinary anthelmintic agent and should be handled with appropriate safety precautions.

Introduction

Bromofenofos is a halogenated monophosphate ester anthelmintic agent utilized in veterinary medicine for the treatment of fascioliasis, commonly known as liver fluke infections, in cattle and sheep. Its primary and active metabolite is dephosphate **bromofenofos**. This technical guide provides a comprehensive overview of the available scientific data on **Bromofenofos** and its dephosphate metabolite, focusing on their physicochemical properties, toxicokinetics, toxicological profile, and analytical methodologies.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Bromofenofos** and dephosphate **bromofenofos** is fundamental to comprehending their biological activity and fate.

Property	Bromofenofos	Dephosphate Bromofenofos
IUPAC Name	(1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-, mono(dihydrogen phosphate)	3,3',5,5'-Tetrabromo-[1,1'-biphenyl]-2,2'-diol
CAS Number	21466-07-9	5464-70-0
Molecular Formula	C ₁₂ H ₇ Br ₄ O ₅ P	C ₁₂ H ₆ Br ₄ O ₂
Molecular Weight	581.77 g/mol	501.79 g/mol
Appearance	Solid powder[1]	Data not available
Solubility	Data not available	Data not available

Toxicokinetics and Metabolism

The toxicokinetics of **Bromofenofos** are crucial for understanding its efficacy and potential for residue accumulation. Following oral administration, **Bromofenofos** is metabolized to its active form, dephosphate **bromofenofos**.

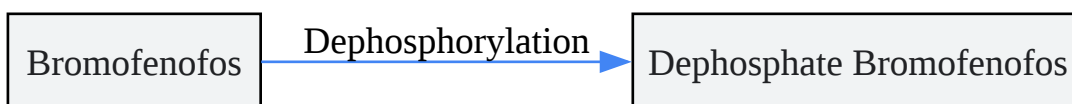
Absorption, Distribution, and Excretion in Lactating Cows

A study involving the oral administration of **Bromofenofos** to lactating cows provided the following insights into the plasma concentration of its metabolite, dephosphate **bromofenofos** (DBFF), and its excretion in milk[2]:

Parameter	Value
Time to Maximum Plasma Concentration (Tmax) of DBFF	~1.0 day
Detection Time of DBFF in Plasma	Up to 15.1 days
Time to Maximum Concentration of DBFF in Milk	~24 hours
Detection Time of DBFF in Milk	78-119 hours
Detection Limit of DBFF in Plasma	2 ppb
Detection Limit of DBFF in Milk	1 ppb

Metabolism

The primary metabolic pathway of **Bromofenofos** is the dephosphorylation to its active metabolite, dephosphate **bromofenofos**. This biotransformation is a critical step for its anthelmintic activity.



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Metabolic conversion of **Bromofenofos**.

Toxicology

The toxicological profile of **Bromofenofos** and its metabolite is of significant interest, particularly concerning its teratogenic effects.

Acute Toxicity

Limited publicly available data exists for the acute toxicity of **Bromofenofos**. The following values are reported for a substance classified under GHS categories consistent with **Bromofenofos**, however, the direct source document explicitly naming **Bromofenofos** was not retrievable.

Species	Route	LD50/LC50	GHS Category
Rat	Oral	300-2000 mg/kg	Category 4
Rat	Dermal	790 mg/kg	Category 3
Rabbit (male)	Dermal	720 mg/kg	Category 3
Rabbit (female)	Dermal	830 mg/kg	Category 3
Rat	Inhalation	No deaths at saturated vapor concentration	-

Embryolethal and Teratogenic Effects

Studies in rats have demonstrated the embryolethal and teratogenic potential of both **Bromofenofos** and dephosphate **bromofenofos**.

Table 4.2.1: Embryolethal and Teratogenic Effects of **Bromofenofos** in Rats

Dose (mg/kg)	Gestation Day of Administration	Fetal Resorption Rate (%)	Incidence of Gross Malformations (%)	Incidence of Skeletal Malformations (%)
58.2	10	~69	35.6	27.6

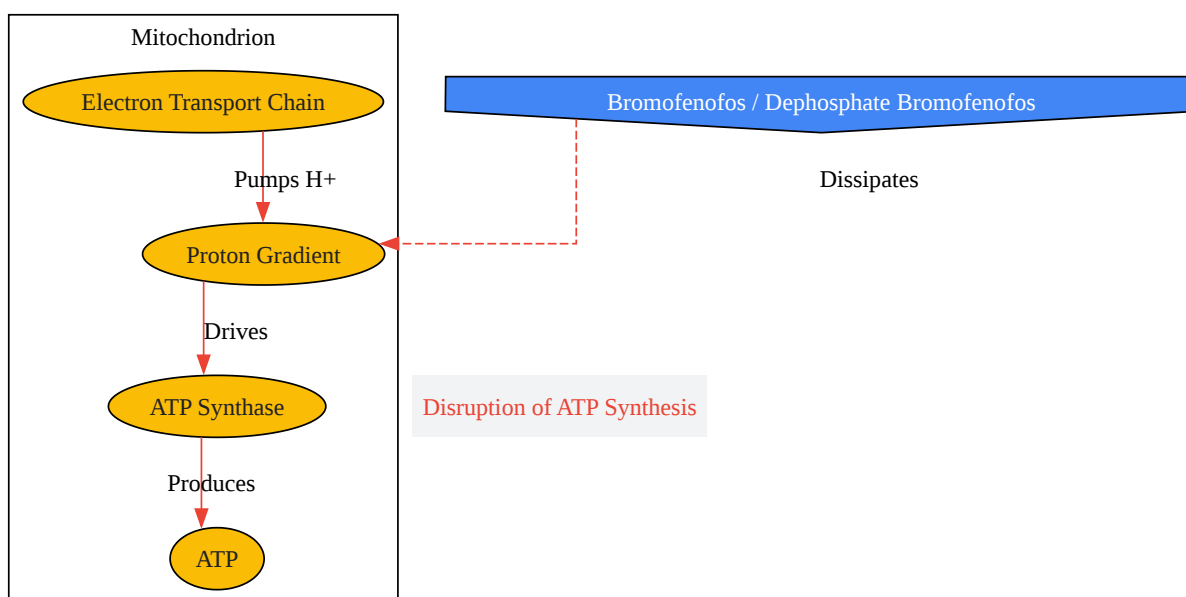
Table 4.2.2: Comparative Embryolethal Effects of **Bromofenofos** (BF) and Dephosphate **Bromofenofos** (DBF) in Rats on Gestation Day 10

Compound	Equimolar Dose (mg/kg)	Fetal Resorption Rate (%)	Incidence of Gross Malformations (%)	Incidence of Skeletal Malformations (%)
BF	58.2	~69	35.6	27.6
DBF	(equimolar to 58.2 mg/kg BF)	81.9	54.5	61.5

These studies suggest that the teratogenic effects of **Bromofenofos** are likely attributable to its active metabolite, dephosphate **bromofenofos**.

Mechanism of Action

The primary anthelmintic mechanism of action for fasciolicides like **Bromofenofos** is believed to be the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This disruption of cellular energy metabolism leads to paralysis and death of the liver fluke.



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Proposed mechanism of action of **Bromofenofos**.

Experimental Protocols

Determination of Dephosphate Bromofenofos in Milk by Liquid Chromatography with Electrochemical Detection[1]

This method provides a sensitive and specific means of quantifying dephosphate **bromofenofos** (DBFF) residues in milk.

6.1.1 Sample Preparation

- Extraction: DBFF is extracted from milk samples using a liquid-liquid partition with acetone, acetonitrile, and dichloromethane.
- Purification: The extract is purified using a C18 solid-phase extraction cartridge.

6.1.2 Chromatographic Conditions

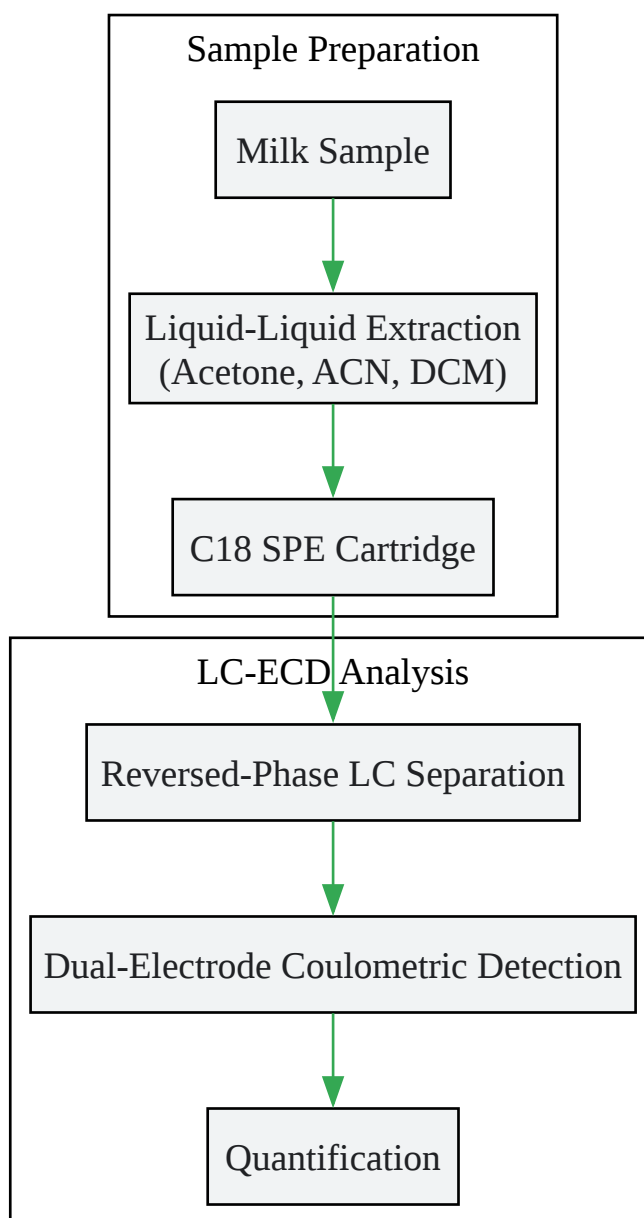
- Instrument: Liquid chromatograph equipped with a dual-electrode coulometric detector.
- Column: Kaseisorb LC ODS-300-5 (250 x 4.6 mm id, 5 μ m).
- Mobile Phase: Acetonitrile-0.05M potassium dihydrogen phosphate (55 + 45, v/v), adjusted to pH 3.0.
- Flow Rate: 1 mL/min.
- Column Temperature: 40°C.

6.1.3 Detection

- Detector 1 Potential: 0.30 V.
- Detector 2 Potential: 0.45 V.

6.1.4 Performance

- Detection Limit: 0.2 ng/mL in milk.
- Average Recoveries: 73.1% at 1 ng/mL and 82.7% at 10 ng/mL.



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Workflow for DBFF analysis in milk.

Signaling Pathways

Currently, there is a lack of specific data on the signaling pathways directly affected by **Bromofenofos** or dephosphate **bromofenofos**. However, as a polybrominated biphenyl derivative, it is plausible that it could interact with pathways known to be modulated by other

compounds in this class. Further research is required to elucidate the specific molecular targets and signaling cascades involved in the toxicity of **Bromofenofos** and its metabolite.

Conclusion

Bromofenofos is an effective anthelmintic agent whose activity is dependent on its metabolic conversion to dephosphate **bromofenofos**. The primary mechanism of action is likely the uncoupling of oxidative phosphorylation in the target parasite. While data on its teratogenic effects are available, comprehensive toxicokinetic and acute toxicity data for **Bromofenofos** are limited in the public domain. The analytical method for its metabolite in milk is well-established and sensitive. Future research should focus on definitively characterizing the acute toxicological profile of **Bromofenofos**, providing a more detailed understanding of its toxicokinetics in target animal species, and identifying the specific signaling pathways it may modulate.

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References

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- 2. [Concentration in plasma and excretion in milk of lactating cows after oral administration of tribromsalan, oxyclozanide and bromofenofos] - PubMed [pubmed.ncbi.nlm.nih.gov]
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